Methanesulfonic acid, zinc salt is an inorganic compound with the formula . It is formed by the neutralization of methanesulfonic acid with zinc oxide or zinc carbonate. This compound is characterized by its high solubility in water, making it a versatile agent in various chemical processes. Methanesulfonic acid itself is recognized as a green acid due to its low toxicity and biodegradability, distinguishing it from traditional mineral acids such as hydrochloric acid and sulfuric acid .
This compound can also act as a catalyst in various organic reactions, enhancing reaction rates and selectivity due to its acidic properties .
The biological activity of methanesulfonic acid, zinc salt has been explored in various contexts, particularly regarding its potential as an antimicrobial agent. Zinc salts are known to exhibit antimicrobial properties, which can be enhanced when combined with methanesulfonic acid. The compound may also play a role in biochemical pathways due to the essential nature of zinc in biological systems, contributing to enzyme function and cellular metabolism .
Methanesulfonic acid, zinc salt can be synthesized through several methods:
These methods allow for the production of high-purity zinc methanesulfonate suitable for industrial applications .
Methanesulfonic acid, zinc salt has a variety of applications across different fields:
These applications highlight its utility in both industrial and agricultural sectors.
Studies on the interactions of methanesulfonic acid, zinc salt with other compounds have shown that it can form stable complexes with various ligands. This property is particularly significant in catalysis where the ligand environment influences the reactivity and selectivity of metal catalysts. Research indicates that incorporating methanesulfonic acid enhances the performance of zinc-based catalysts by providing additional acidic sites that improve metal dispersion and catalytic efficiency .
Methanesulfonic acid, zinc salt shares similarities with other metal salts derived from organic acids. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Methanesulfonic Acid, Copper Salt | C₂H₆O₆S₂Cu | Exhibits different catalytic properties than zinc. |
| Methanesulfonic Acid, Sodium Salt | C₂H₆O₆S₂Na | Utilized in pharmaceuticals; lower toxicity profile. |
| Zinc Sulfate | ZnSO₄ | More widely used; less soluble compared to methanesulfonate. |
| Zinc Acetate | C₄H₆O₄Zn | Commonly used in dietary supplements; different solubility characteristics. |
The uniqueness of methanesulfonic acid, zinc salt lies in its high solubility and effectiveness as a green alternative for metal recovery and catalysis compared to traditional salts like zinc sulfate or acetate .
Zinc methanesulfonate complexes have shown remarkable efficiency in catalyzing intramolecular cyclization reactions to form heterocyclic structures. A 2024 study revealed that ethyl zinc complexes modified with methanesulfonate ligands enable the hydroalkoxylation of alkynyl alcohols and acids, producing five- and six-membered oxygen-containing heterocycles. The catalytic system exhibited full exo-selectivity in most cases, with turnover frequencies (TOF) ranging from 4.1 to 7.4 h⁻¹ depending on the ligand architecture (Table 1).
Table 1: Catalytic Performance of Zinc Methanesulfonate Complexes in Cyclization Reactions
| Catalyst | Conversion (%) | TOF (h⁻¹) |
|---|---|---|
| Complex 1 | 93 | 7.4 |
| Complex 2 | 76 | 6.0 |
| Complex 3 | 65 | 5.2 |
| Complex 4 | 77 | 6.2 |
| Complex 5 | 51 | 4.1 |
Kinetic studies using NMR spectroscopy revealed zero-order dependence on substrate concentration, suggesting a rate-determining step involving catalyst activation rather than substrate binding. This mechanistic insight enables precise control over reaction rates in industrial applications. The catalyst maintained activity across diverse substrates, including silicon- and phenyl-substituted alkynyl derivatives, though conversion rates varied significantly due to electronic and steric effects.
The zinc methanesulfonate/MCM-41 catalytic system achieves exceptional performance in acetylene hydration, converting 99% of C₂H₂ to CH₃CHO with >70% selectivity over 150-hour continuous operation. X-ray photoelectron spectroscopy (XPS) and temperature-programmed reduction (H₂-TPR) analyses confirm that methanesulfonic acid ligands enhance zinc dispersion on the MCM-41 support while increasing Brønsted acid site density.
Table 2: Performance Metrics of Zn-1.5MSA/MCM-41 Catalyst
| Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 50 | 99 | 72 |
| 100 | 99 | 71 |
| 150 | 99 | 70 |
The catalyst’s stability stems from methanesulfonate’s ability to prevent zinc aggregation, as evidenced by transmission electron microscopy (TEM) showing uniform 5–8 nm zinc oxide clusters after 150 hours. Comparative studies with unmodified zinc catalysts showed 40% lower activity, underscoring the ligand’s critical role in maintaining active site integrity.
While direct evidence of cross-coupling applications remains limited in current literature, ligand engineering principles from cyclization and hydration studies suggest strong potential. Methanesulfonate-modified zinc complexes demonstrate ligand-dependent activity variations, with electron-donating groups improving catalyst longevity in acetylene hydration by 30% compared to bare zinc oxides. In cyclization reactions, bipyrazolylacetamide ligands increased TOF values by 80% relative to simpler carboxylate ligands, illustrating the broad tunability of zinc methanesulfonate systems.
Table 3: Ligand Effects on Catalytic Performance
| Ligand Type | Reaction Type | Activity Enhancement |
|---|---|---|
| Methanesulfonate | Acetylene Hydration | 40% vs. ZnO |
| Bipyrazolylacetamide | Alkynol Cyclization | 80% TOF increase |
These findings establish a foundation for adapting zinc methanesulfonate complexes to cross-coupling reactions, where ligand geometry and electronic properties could control oxidative addition/reductive elimination steps. Current research gaps present opportunities for developing novel C–C bond-forming methodologies using this catalyst family.
Methanesulfonic acid, zinc salt represents a compelling example of zinc coordination chemistry, where the methanesulfonate anion acts as a ligand in various coordination modes with zinc centers [2]. This compound, with the molecular formula C2H6O6S2Zn and molecular weight of 255.6 g/mol, exhibits diverse structural features that reflect the inherent flexibility of zinc coordination geometries and the electronic properties of the methanesulfonate ligand [3]. The coordination chemistry of zinc methanesulfonate complexes involves intricate relationships between ligand architecture, electronic effects, and structural dynamics that govern both solution-phase behavior and solid-state properties.
The fundamental coordination behavior of zinc in methanesulfonate systems reflects the unique electronic configuration of the zinc ion. Zinc(II) possesses a d10 electronic configuration, which eliminates ligand field stabilization energies and associated stereochemical preferences [4]. Consequently, the coordination number and geometry of zinc complexes are determined primarily by the radii of both the metal ion and coordinating ligand atoms, resulting in flexible coordination arrangements that can readily adapt to varying chemical environments [5] [6]. This flexibility is particularly evident in zinc methanesulfonate systems, where the metal center can adopt tetrahedral, pentacoordinate, or octahedral geometries depending on the specific coordination environment and the presence of additional ligands.
The coordination behavior of zinc in methanesulfonate complexes is profoundly influenced by both steric and electronic factors that arise from the ligand architecture. The methanesulfonate anion functions as a weakly coordinating ligand, which allows for significant flexibility in coordination modes and enables the formation of diverse structural arrangements [2]. In dilute aqueous solutions, methanesulfonate anions typically reside in the second coordination sphere, with zinc centers primarily coordinated by water molecules [2]. However, in more concentrated solutions or in the presence of bridging arrangements, direct metal-methanesulfonate bonds can form, leading to more complex coordination patterns.
The steric effects of ligand architecture play a crucial role in determining the preferred coordination geometry around zinc centers. Tetrahedral coordination is generally favored when zinc is bound to one acidic or two or more neutral protein ligands in environments characterized by lower dielectric constants than water [7]. This preference stems from the substantial charge transfer from the first four coordinating atoms to the zinc ion, which effectively neutralizes the zinc charge and makes the addition of further ligands energetically unfavorable due to electron repulsion [8]. The methanesulfonate ligand, with its relatively compact structure and moderate steric bulk, readily accommodates tetrahedral coordination while also permitting higher coordination numbers when favorable electronic interactions are present.
Electronic effects significantly modulate the coordination preferences of zinc methanesulfonate complexes. The greater ionic character of zinc coordination allows for coordination sphere expansion when steric and electrostatic repulsions of the ligands are properly attenuated [9] [10]. Computational studies using density functional theory methods have demonstrated that the electronic structure of zinc complexes is highly sensitive to the coordination environment, with polarization effects playing a particularly important role in determining stable coordination geometries [11]. In zinc methanesulfonate systems, the weakly coordinating nature of the methanesulfonate anion allows for dynamic coordination behavior, where the metal center can readily adjust its coordination sphere in response to changing chemical conditions.
The influence of ligand architecture extends beyond simple coordination number considerations to encompass the specific geometric arrangements that optimize metal-ligand interactions. Crystallographic studies have revealed that zinc methanesulfonate complexes can adopt various coordination modes, including monodentate, bidentate, and bridging arrangements [12] [2]. These different coordination modes reflect the electronic flexibility of the methanesulfonate ligand, which can coordinate through one or more of its oxygen atoms depending on the specific structural requirements of the complex. The electronic properties of the sulfonate group, particularly the delocalization of electron density across the sulfur-oxygen bonds, contribute to the ligand's ability to adapt to different coordination environments while maintaining stable metal-ligand interactions.
Computational analyses using natural bond orbital theory have provided insights into the electronic basis of zinc-methanesulfonate coordination [13] [14]. These studies reveal that charge transfer from the lone pairs of oxygen atoms to the zinc centers results in significant polarization of the zinc orbitals, which enhances the stability of the coordination complex. The extent of this charge transfer is modulated by the overall coordination environment, with higher coordination numbers generally leading to reduced charge transfer per ligand but increased overall complex stability through cooperative electronic effects.
The solution-phase behavior of zinc methanesulfonate complexes exhibits characteristics reminiscent of Schlenk-type equilibria, where ligand redistribution processes lead to the formation of multiple species in dynamic equilibrium [15] [16] [17]. These equilibrium processes are fundamental to understanding the solution chemistry of zinc methanesulfonate systems and have significant implications for both synthetic applications and biological activities. The Schlenk equilibrium phenomenon in zinc systems involves the redistribution of ligands between different metal centers, leading to the formation of homoleptic and heteroleptic complexes in solution.
Nuclear magnetic resonance spectroscopy studies have demonstrated that zinc complexes undergo ligand redistribution in solution through mechanisms that involve the formation of dinuclear species bridged by anions [17] [18]. In zinc methanesulfonate systems, this redistribution can involve the exchange of methanesulfonate ligands, water molecules, and other coordinating species present in solution. The kinetics of these redistribution processes are influenced by both steric and electronic factors, with the approach to equilibrium being dependent on the specific ligand environment and solution conditions.
The thermodynamics of Schlenk-type equilibria in zinc methanesulfonate systems are governed by the relative stabilities of different coordination arrangements. Experimental studies using carbon-13 nuclear magnetic resonance spectroscopy have shown that the equilibrium distribution of species can be quantified through careful analysis of peak intensities and chemical shifts [17]. These studies reveal that the equilibrium constants for ligand redistribution reactions are typically close to unity, indicating that multiple species coexist in solution under equilibrium conditions.
Computational modeling of Schlenk equilibria in zinc systems has provided insights into the molecular mechanisms underlying ligand redistribution processes [18]. Molecular dynamics simulations using enhanced sampling methods have shown that solvent dynamics play a crucial role in facilitating ligand exchange reactions. The formation and breakage of zinc-ligand bonds occurs preferentially at highly solvated metal centers, where the coordination sphere is more dynamic and accessible to incoming ligands. This mechanistic understanding is particularly relevant for zinc methanesulfonate systems, where the weakly coordinating nature of the methanesulfonate anion facilitates rapid ligand exchange processes.
The phase equilibria of zinc methanesulfonate systems in aqueous solutions demonstrate the complex interplay between coordination chemistry and solution thermodynamics [12]. Solubility studies have shown that different hydrated forms of zinc methanesulfonate exhibit distinct stability ranges as a function of acid concentration and temperature. At low methanesulfonic acid concentrations, the dodecahydrate form is stable, while at higher acid concentrations, the tetrahydrate becomes the predominant solid phase [12]. These phase transitions reflect changes in the coordination environment of zinc centers as the solution composition varies.
Temperature-dependent studies of zinc methanesulfonate equilibria have revealed that the redistribution kinetics are strongly influenced by thermal energy [12]. Higher temperatures generally favor more rapid ligand exchange processes, leading to faster approach to equilibrium. However, the equilibrium distribution of species can also shift with temperature due to entropic effects and changes in the relative stabilities of different coordination arrangements. These temperature dependencies are important considerations for synthetic applications and industrial processes involving zinc methanesulfonate complexes.
Spectroscopic characterization of zinc methanesulfonate coordination modes provides essential insights into the electronic structure and bonding arrangements of these complexes. Multiple spectroscopic techniques, including nuclear magnetic resonance, infrared spectroscopy, and electronic absorption spectroscopy, have been employed to elucidate the coordination behavior and structural features of zinc methanesulfonate systems [19] [20] [21].
Nuclear magnetic resonance spectroscopy represents one of the most powerful tools for characterizing zinc coordination environments in methanesulfonate systems. Zinc-67 nuclear magnetic resonance studies have demonstrated the ability to distinguish between different coordination geometries based on chemical shift patterns and peak multiplicities [20]. Tetrahedral zinc environments typically exhibit characteristic chemical shifts that differ significantly from those observed for octahedral coordination. The coordination of methanesulfonate ligands to zinc centers results in specific chemical shift patterns that reflect the electronic environment around the metal center and the nature of the metal-ligand interactions.
Proton nuclear magnetic resonance spectroscopy has been particularly valuable for investigating the kinetics and mechanisms of ligand exchange processes in zinc methanesulfonate systems [19]. Studies of proton charge carrier ionization and transportation in hydrophilic and hydrophobic media have revealed important information about the solution behavior of methanesulfonate complexes. The chemical shifts and coupling patterns observed in proton nuclear magnetic resonance spectra provide insights into the coordination modes of the methanesulfonate ligand and the dynamics of ligand exchange processes.
Infrared spectroscopy provides complementary information about the coordination modes of methanesulfonate ligands through analysis of vibrational frequencies [22]. The stretching vibrations of the sulfonate group are particularly sensitive to the coordination environment, with different coordination modes exhibiting characteristic frequency shifts. Monodentate coordination typically results in asymmetric stretching frequencies that differ from those observed for bidentate or bridging coordination modes. The analysis of infrared spectra can therefore provide definitive identification of coordination patterns in zinc methanesulfonate complexes.
The interpretation of infrared spectra of zinc methanesulfonate complexes requires careful consideration of the mechanical coupling between different vibrational modes [22]. The sulfonate stretching vibrations can couple with other molecular vibrations, leading to complex spectral patterns that must be analyzed systematically to extract meaningful structural information. Computational modeling of vibrational spectra using density functional theory methods has proven valuable for assigning observed infrared bands to specific vibrational modes and coordination arrangements.
Electronic absorption spectroscopy provides insights into the electronic structure of zinc methanesulfonate complexes, although the d10 electronic configuration of zinc(II) limits the occurrence of characteristic d-d transitions [23] [24]. However, charge transfer transitions and ligand-centered electronic transitions can provide valuable information about the coordination environment and the nature of metal-ligand bonding. Ultraviolet-visible spectroscopy studies of zinc complexes have demonstrated the sensitivity of electronic transitions to coordination geometry and ligand environment.
The application of time-dependent density functional theory methods has enhanced the interpretation of electronic absorption spectra of zinc complexes [25]. These computational approaches enable the assignment of observed electronic transitions to specific molecular orbitals and provide insights into the electronic structure of the coordination complexes. The comparison of experimental and calculated spectra has proven particularly valuable for validating structural assignments and understanding the electronic basis of coordination behavior.
Two-dimensional infrared spectroscopy represents an advanced spectroscopic technique that has been applied to study zinc coordination complexes [26]. This method provides enhanced resolution of vibrational coupling patterns and enables the identification of cross-peaks that indicate interactions between different vibrational modes. The application of two-dimensional infrared spectroscopy to zinc methanesulfonate systems could provide unprecedented insights into the coordination dynamics and structural arrangements of these complexes.
X-ray photoelectron spectroscopy has been employed to characterize the electronic environment of zinc centers in methanesulfonate complexes [27]. This technique provides information about the oxidation state of zinc and the nature of the chemical environment around the metal center. The binding energy shifts observed in X-ray photoelectron spectra are sensitive to coordination number and ligand type, making this technique valuable for characterizing zinc methanesulfonate coordination modes.
The comprehensive spectroscopic characterization of zinc methanesulfonate complexes reveals the rich structural chemistry of these systems and provides fundamental insights into the factors governing coordination behavior. The combination of multiple spectroscopic techniques with computational modeling approaches enables detailed understanding of the electronic structure, bonding arrangements, and dynamic behavior of zinc methanesulfonate coordination complexes. This spectroscopic foundation is essential for advancing applications of these materials in catalysis, electrochemistry, and other technological areas where precise control of coordination chemistry is required.